2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-10-5-7-11(8-6-10)17-14(20)9-21-15-18-12-3-1-2-4-13(12)19-15/h1-8H,9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBDQUVZLDTQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the sulfanyl-substituted benzimidazole with 4-bromoacetophenone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Chemical Reactions
The compound can undergo several types of chemical reactions, which are summarized below:
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Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones, which may alter the compound's reactivity and biological activity.
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Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives, potentially affecting the compound's interactions with biological targets.
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Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or bromophenyl rings, allowing for the introduction of new functional groups.
Reaction Conditions and Catalysts
Chemical reactions involving 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide are typically performed under controlled conditions to optimize yields and minimize side reactions. Common solvents include dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine may be used to facilitate acylation processes. Reaction monitoring is often performed using techniques like thin-layer chromatography (TLC) to track the progress of the reaction.
Analytical Techniques for Reaction Monitoring
To ensure the purity and yield of the compound, advanced analytical techniques are employed:
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High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying each component in a mixture.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and purity of the compound.
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Differential Scanning Calorimetry (DSC): Offers insights into thermal stability and phase transitions.
Mechanism of Action and Biological Activity
While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve interactions with specific biological targets such as enzymes or receptors. The benzimidazole moiety is known for its pharmacological significance, particularly in anticancer and antimicrobial applications .
Data Table: Chemical Reactions and Conditions
| Reaction Type | Conditions | Catalysts/Reagents | Products/Outcomes |
|---|---|---|---|
| Oxidation | Controlled temperature and pH | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Inert atmosphere, controlled temperature | Sodium borohydride | Amines or reduced derivatives |
| Substitution | Solvents like dichloromethane or dimethylformamide | Triethylamine or pyridine | Substituted derivatives |
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing benzimidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Benzimidazole derivatives are known for their antibacterial and antifungal properties. Studies have shown that 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide may inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapies .
- Anticancer Potential : Several studies have highlighted the anticancer properties of benzimidazole derivatives. The structure of this compound suggests potential interactions with cellular targets involved in cancer proliferation pathways. Preliminary data indicate that this compound may induce apoptosis in cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, including carbonic anhydrases (CAs). Inhibitors of CAs are valuable in treating conditions like glaucoma and certain types of cancer. The structural features of this compound may enhance its affinity for these targets .
Structural Insights
Crystal structure analysis of related compounds has provided insights into the molecular arrangements and interactions that influence biological activity. For instance, the crystal structure of similar benzimidazole derivatives indicates significant electron delocalization and hydrogen bonding interactions that could be pivotal for their biological efficacy .
Table 1: Comparison of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential inhibition of carbonic anhydrases |
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds, showcasing their therapeutic potential:
- Antidiabetic Activity : A study investigated a related benzimidazole derivative as an antidiabetic agent, demonstrating significant efficacy in lowering blood glucose levels in animal models. The findings support the exploration of this compound as a candidate for diabetes management .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the benzimidazole core can significantly impact biological activity. Understanding these relationships can guide the design of more potent derivatives based on this compound .
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the acetamide moiety can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Key Findings :
- The benzimidazole core in the target compound may confer stronger hydrogen-bonding capabilities compared to triazoles or imidazoles due to its fused aromatic system .
- Triazinoindole derivatives (e.g., compound 26 in ) exhibit enhanced planarity, which could improve intercalation with biological macromolecules like DNA .
Substituent Effects on the Aromatic Ring
The 4-bromophenyl group in the target compound can be compared to other aryl substituents:
Key Findings :
- The bromine atom in the target compound increases lipophilicity (logP ~3.3), favoring blood-brain barrier penetration compared to polar methoxy groups (logP ~3.36 in ) .
- Butoxy substituents () further elevate logP, which may improve tissue distribution but reduce aqueous solubility .
Physicochemical and Crystallographic Comparisons
Crystallographic data from for simpler acetamides highlights structural flexibility:
Key Findings :
- The absence of bulky substituents in N-(4-bromophenyl)acetamide () allows for planar molecular conformations, whereas methoxy or benzimidazole groups introduce steric hindrance .
Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H12BrN3OS. The compound features a benzimidazole core linked to a bromophenyl group and a sulfanyl acetamide moiety. The presence of these functional groups contributes to its potential biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzimidazole : The initial step often includes the condensation of o-phenylenediamine with appropriate aldehydes.
- Introduction of Sulfanyl Group : The sulfanyl group is introduced through a reaction with thiols or sulfides.
- Acetamide Formation : The final step involves acylation with bromoacetyl chloride to yield the target compound.
Antimicrobial Activity
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimal inhibitory concentration (MIC) values for these compounds can be as low as 8 µg/mL, indicating potent antibacterial effects.
Antifungal Activity
In addition to antibacterial properties, benzimidazole derivatives have shown antifungal activity against pathogens such as Candida albicans and Aspergillus niger. For example, related compounds exhibited MIC values around 64 µg/mL against these fungi . This suggests that this compound may also demonstrate similar antifungal efficacy.
Anticancer Activity
The antiproliferative effects of benzimidazole derivatives have been extensively studied in cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast cancer cell lines like MDA-MB-231, with significant inhibition observed at low concentrations .
Study on Antiproliferative Effects
A study evaluated the antiproliferative effects of various benzimidazole derivatives, including those with similar structural features to this compound. The findings indicated that certain derivatives effectively inhibited cell proliferation in cancer models, suggesting potential therapeutic applications .
Mechanistic Insights
Molecular docking studies have provided insights into the interaction mechanisms of benzimidazole derivatives with biological targets. These studies suggest that the binding affinity of such compounds to specific enzymes or receptors may be influenced by the presence of bromine and sulfur substituents .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2g | Benzimidazole core with various substitutions | Antiproliferative against MDA-MB-231 |
| 1b | Similar structure without bromine | Moderate antifungal activity |
| 8 | Contains nitro group instead of bromine | Antibacterial activity against E. coli |
Q & A
Q. What are the typical synthetic routes for preparing 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide, and what experimental conditions are critical for yield optimization?
The compound is synthesized via coupling reactions involving benzimidazole-thiol derivatives and bromophenyl acetamide precursors. A common method involves activating the carboxylic acid group of 4-bromophenylacetic acid with coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane, followed by reaction with benzimidazole-2-thiol under basic conditions (e.g., triethylamine) at low temperatures (273 K) to minimize side reactions . Yield optimization depends on stoichiometric ratios, reaction time (typically 3–5 hours), and purification via column chromatography or recrystallization from methylene chloride .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and dihedral angles between aromatic rings (e.g., 66.4° between benzimidazole and bromophenyl planes) . Complementary techniques include:
- FT-IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and acetamide protons (δ 2.1–2.5 ppm). ¹³C NMR verifies carbonyl carbons (~170 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the compound’s crystal packing and intermolecular interactions influence its physicochemical stability?
SC-XRD data reveal that N–H···O hydrogen bonds and weak C–H···O/F interactions stabilize the crystal lattice, forming infinite chains along the [100] direction . The acetamide group’s planarity (twisted by 40.0° from the bromophenyl ring) affects solubility and melting point (423–425 K) . Computational studies (e.g., Hirshfeld surface analysis) can quantify these interactions and predict stability under varying temperatures or solvents.
Q. What computational strategies are recommended to study structure-activity relationships (SAR) for this compound’s potential biological activity?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution at the benzimidazole and acetamide moieties .
- Molecular Docking : Screens against target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock Vina to identify binding affinities and key residues (e.g., Lys101, Tyr188) .
- Molecular Dynamics (MD) Simulations : Assesses ligand-protein complex stability over time (e.g., 100 ns trajectories) under physiological conditions .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antiviral vs. antibacterial potency) may arise from:
- Purity variations : HPLC validation (≥95% purity) is critical .
- Assay conditions : Standardize cell lines (e.g., MT-4 for HIV-1), incubation times, and solvent controls (DMSO ≤0.1% v/v) .
- Structural analogs : Compare with derivatives (e.g., triazole or oxadiazole substitutions) to isolate the sulfanyl-acetamide moiety’s role .
Q. What methodologies are used to evaluate the compound’s pharmacokinetic properties in preclinical studies?
- In vitro ADME : Microsomal stability assays (human liver microsomes) quantify metabolic half-life (t₁/₂).
- Caco-2 permeability : Measures intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability).
- Plasma protein binding : Equilibrium dialysis assesses % bound to albumin/globulins .
Methodological Considerations
Q. How can researchers design experiments to explore the compound’s reactivity in nucleophilic substitution reactions?
The bromine atom on the phenyl ring is susceptible to nucleophilic aromatic substitution (SNAr). Experimental design should include:
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
